![molecular formula C21H15ClN4O4 B2373901 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide CAS No. 1261005-01-9](/img/structure/B2373901.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide is an organic compound that combines several complex ring systems. These ring systems can endow the compound with specific properties useful in various scientific fields. It's part of a larger category of heterocyclic compounds, known for their diverse reactivity and applicability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide, you typically start with commercially available starting materials:
Step 1: The synthesis begins with the preparation of the 1,3-benzodioxole derivative by reacting a phenol with a dihaloalkane in the presence of a base to form the 1,3-benzodioxole ring.
Step 2: The oxadiazole ring is formed by cyclization of a suitable amidoxime with an acyl chloride or similar derivative.
Step 3: The pyrrole ring is synthesized by Paal-Knorr synthesis involving diketones and ammonia or primary amines under acidic conditions.
Step 4: The final compound is obtained by combining these intermediate products through amide coupling reactions, usually utilizing coupling reagents like EDCI or DCC.
Industrial Production Methods
On an industrial scale, the same synthetic routes are employed but with optimization for yield and purity. This often involves employing continuous flow reactors to ensure precise control over reaction conditions and minimize unwanted by-products.
Analyse Chemischer Reaktionen
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide can undergo several types of chemical reactions:
Oxidation: It can be oxidized to form various oxides, depending on the reaction conditions and oxidizing agent used.
Reduction: Reduction of the compound can lead to the hydrogenation of certain functional groups, often using catalysts like Pd/C.
Substitution: This compound is amenable to various substitution reactions at its aromatic and heterocyclic rings, often involving halogenation or nitration.
Common reagents used in these reactions include strong acids or bases, transition metal catalysts, and other organic reagents.
Wissenschaftliche Forschungsanwendungen
Chemistry
In the field of organic chemistry, 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide serves as a model compound for studying ring fusion mechanisms and reactivity.
Biology
Biologically, it's used in research for understanding the behavior of multi-ring structures in biological systems. It helps in the study of binding interactions with proteins and other macromolecules.
Medicine
Medically, the compound is researched for potential applications in pharmaceuticals, particularly as a candidate for anti-inflammatory and anti-cancer agents. Its complex structure allows for multiple interaction points with biological targets, making it a valuable scaffold for drug development.
Industry
In industry, it can be used in the development of advanced materials due to its stability and reactivity, providing pathways to new polymers and other high-performance materials.
Wirkmechanismus
The mechanism of action of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide typically involves interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and oxadiazole rings provide a rigid framework that can precisely fit into active sites, while the chlorophenyl group can interact via van der Waals forces and hydrogen bonding, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds in structure and function include:
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide: Differing by a methyl group, which can alter its biological activity and chemical reactivity.
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromophenyl)acetamide: Where a bromine atom replaces chlorine, impacting its use in medicinal chemistry due to bromine's different electronic properties.
The uniqueness of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide lies in its specific combination of functional groups, which confer unique reactivity and biological interactions not easily replicated by other structures.
Always fascinating to dive into the intricate world of chemistry! How's this for starting out?
Eigenschaften
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O4/c22-14-3-1-4-15(10-14)23-19(27)11-26-8-2-5-16(26)21-24-20(25-30-21)13-6-7-17-18(9-13)29-12-28-17/h1-10H,11-12H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMCKZKXKAGSJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
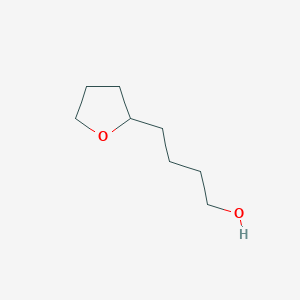
![2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2373820.png)
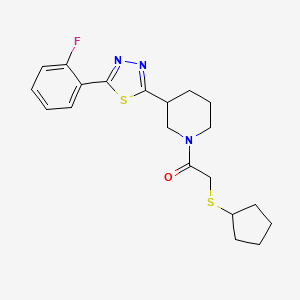
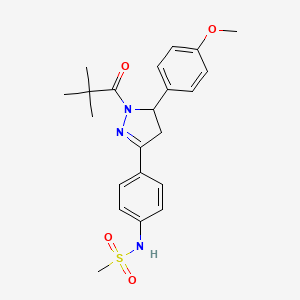

![(E)-2-(4-Chlorophenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2373825.png)
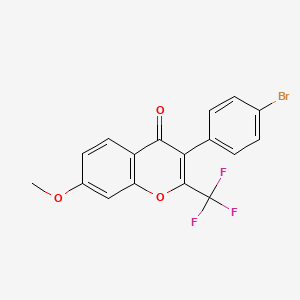
![3-(2,5-dimethoxyphenethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2373831.png)
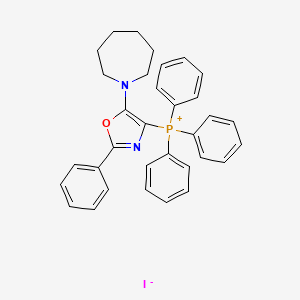
![ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2373836.png)
![5-[(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2373838.png)
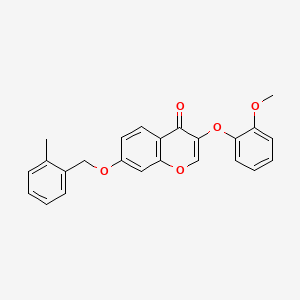

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2373841.png)
